Olmesartan D4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

CS-088 D4の合成には、いくつかのステップが必要です。 1つの方法は、トリエチルアンモニウムクロリドの存在下で、アジ化ナトリウムとの双極子環状付加によって、ビフェニルニトリルをテトラゾールに変換するものです。 続いて、エチルエステル官能基を塩基性加水分解すると、対応するカルボン酸が得られます 。 工業生産方法では、同様の合成経路が採用される場合がありますが、大規模生産に最適化されています。

化学反応の分析

CS-088 D4は、次のようなさまざまな化学反応を起こします。

酸化: この反応は、酸素の添加または水素の除去を伴います。 一般的な試薬には、過マンガン酸カリウムや過酸化水素などがあります。

還元: この反応は、水素の添加または酸素の除去を伴います。 一般的な試薬には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどがあります。

置換: この反応は、1つの原子または原子のグループを別の原子または原子のグループで置き換えることを伴います。 一般的な試薬には、ハロゲンや求核剤などがあります。

これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究への応用

CS-088 D4は、科学研究にいくつかの応用があります。

化学: これは、分析化学において、重水素化化合物の挙動を研究するための基準物質として使用されます。

生物学: これは、生物学的システムにおける重水素置換の影響を理解するための生物学的調査に使用されます。

医学: これは、薬理学的調査において、重水素が薬物の代謝と有効性に与える影響を調査するために使用されます。

科学的研究の応用

Pharmacokinetic Studies

Olmesartan D4 is primarily used in pharmacokinetic studies to assess the absorption, distribution, metabolism, and excretion of olmesartan. The incorporation of deuterium in this compound allows for improved stability and differentiation from non-deuterated compounds during mass spectrometry analysis.

Methodology for Detection

A validated bioanalytical method using liquid chromatography coupled with mass spectrometry (LC-MS) has been developed for the simultaneous determination of olmesartan and its deuterated form in human plasma. This method employs multiple reaction monitoring (MRM) to enhance sensitivity and specificity, facilitating accurate pharmacokinetic profiling .

Key Parameters:

- Ionization Techniques: Optimization of ion spray voltage and source temperature.

- Sample Preparation: Stock solutions are prepared for quality control, ensuring reliable results across various plasma matrices .

Case Study Example

A pharmacokinetic study demonstrated the utility of this compound in assessing the bioavailability of olmesartan when administered with azelnidipine. The study highlighted significant differences in the pharmacokinetic profiles between the two compounds, showcasing this compound's role in understanding drug interactions and efficacy .

Clinical Applications

This compound is also instrumental in clinical trials aimed at evaluating the antihypertensive effects of olmesartan medoxomil, its parent compound. The deuterated variant serves as an internal standard in these studies, providing a reliable reference for measuring drug concentrations.

Efficacy Studies

Clinical trials have established that olmesartan medoxomil effectively reduces blood pressure in patients with hypertension. In a randomized controlled trial involving various dosages, significant reductions in both systolic and diastolic blood pressure were observed compared to placebo groups . The use of this compound in these studies aids in accurately determining the pharmacodynamics of olmesartan medoxomil.

Trial Highlights:

作用機序

CS-088 D4は、アンジオテンシンII受容体タイプ1(AT1)を選択的に阻害することで作用します。 この阻害は、アンジオテンシンIIが受容体に結合するのを防ぎ、血管収縮を抑制し、血圧を下げます。 関与する分子標的には、AT1受容体と血管収縮を調節する下流シグナル伝達経路が含まれます .

類似化合物との比較

CS-088 D4は、重水素原子の存在により、他のアンジオテンシンII受容体拮抗薬と比較してユニークです。 重水素原子によって、化合物の代謝安定性と有効性を高めることができます。 類似の化合物には、次のようなものがあります。

オルメサルタン: CS-088 D4の非重水素化形態。

ロサルタン: 高血圧の治療に使用される別のアンジオテンシンII受容体拮抗薬。

バルサルタン: 化学構造は異なるが、薬理作用は類似した化合物 .

CS-088 D4は、重水素置換による強化された特性により、研究および治療用途の両方において貴重なツールとなります。

生物活性

Olmesartan D4, a deuterated form of olmesartan, is an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. This article explores its biological activity, pharmacokinetics, mechanisms of action, and safety profile based on diverse research findings.

Overview of this compound

Olmesartan is the active metabolite of olmesartan medoxomil, an inactive prodrug that undergoes rapid hydrolysis in the gastrointestinal tract. It selectively inhibits the angiotensin II type 1 receptor (AT1), leading to vasodilation and reduced blood pressure. The pharmacological effects include lowering aldosterone levels, enhancing sodium excretion, and improving cardiac function.

Pharmacokinetics

Absorption and Bioavailability

- Olmesartan is rapidly absorbed with peak plasma concentrations reached within 1 to 3 hours after oral administration.

- The absolute bioavailability ranges from 26% to 28.6% , significantly higher than its prodrug form due to improved solubility and absorption characteristics .

Half-life and Distribution

- The elimination half-life is approximately 12 to 18 hours , allowing for once-daily dosing without accumulation over time .

- Olmesartan exhibits a volume of distribution of 17 L and is highly protein-bound (99%), indicating limited distribution into red blood cells .

Olmesartan acts by blocking the AT1 receptor, preventing angiotensin II from exerting its hypertensive effects. This blockade reduces vasoconstriction, decreases aldosterone secretion, and enhances renal sodium excretion. Notably, olmesartan has a unique binding mechanism involving a "double chain domain," which may contribute to its sustained receptor inhibition compared to other ARBs .

Blood Pressure Reduction

Clinical studies have demonstrated that olmesartan effectively reduces both systolic and diastolic blood pressure. For instance:

- In a study comparing olmesartan with other ARBs, it achieved a significant reduction in mean 24-hour diastolic blood pressure (8.5 mm Hg) compared to losartan (6.2 mm Hg) and valsartan (5.6 mm Hg) .

- The ROADMAP study indicated that olmesartan significantly delayed the onset of microalbuminuria in patients with type 2 diabetes, highlighting its renal protective effects .

Safety Profile

Olmesartan has been shown to be safe across various populations, including children with hypertension. Adverse events are generally mild and unrelated to the medication itself . A study involving Wistar rats indicated that olmesartan administered as a nanoemulsion showed no significant toxicity or adverse effects over a 28-day period .

Comparative Studies

特性

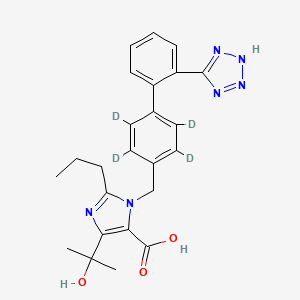

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRAEEWXHOVJFV-ZGAVCIBUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)C(C)(C)O)CCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Why is Olmesartan D4 used as an internal standard for olmesartan quantification?

A: this compound is a deuterated form of olmesartan, meaning it possesses the same chemical structure with the exception of four hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in a slightly different mass, allowing for its differentiation from olmesartan during mass spectrometry analysis. Importantly, this compound maintains very similar chemical behavior to olmesartan, ensuring comparable extraction recovery and ionization efficiency during sample preparation and analysis [, ]. This similarity makes it an ideal internal standard, correcting for potential variations during sample processing and enhancing the accuracy and reliability of olmesartan quantification.

Q2: What types of chromatography columns and mobile phases were used in the studies to achieve separation of olmesartan and this compound from other compounds?

A: Both studies employed reversed-phase liquid chromatography for compound separation. The first study utilized an XTerra RP18 column (4.6 × 150 mm, 5 µm) with a mobile phase comprising 2 mM ammonium formate buffer (pH 3.50 ± 0.10 with formic acid) and acetonitrile (30:70, v/v) []. The second study used a Synergi MAX RP-18A column (4.6 × 150 mm, 4 μm) with a mobile phase consisting of 0.2% formic acid solution and acetonitrile (30:70, v/v) []. These specific combinations of stationary and mobile phases facilitated effective separation of olmesartan, this compound, and other analytes in the samples, allowing for accurate quantification.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。